molecular formula C18H13N3S B12927520 4-Amino-6-[2-naphthylthio]quinazoline CAS No. 52979-15-4

4-Amino-6-[2-naphthylthio]quinazoline

Cat. No.: B12927520
CAS No.: 52979-15-4
M. Wt: 303.4 g/mol
InChI Key: KFJVAFVCJWGTOS-UHFFFAOYSA-N
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Description

4-Amino-6-[2-naphthylthio]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with an amino group at the 4-position and a naphthylthio group at the 6-position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-[2-naphthylthio]quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzonitrile with formamide.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of the Naphthylthio Group: The naphthylthio group can be introduced via a thiolation reaction, where a naphthylthiol is reacted with the quinazoline core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and naphthylthio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted quinazoline derivatives with new functional groups.

Scientific Research Applications

4-Amino-6-[2-naphthylthio]quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Lacks the naphthylthio group and has different biological activities.

    6-Thioquinazoline: Lacks the amino group and has distinct chemical properties.

    2-Naphthylthioquinazoline: Similar structure but with variations in functional groups.

Uniqueness

4-Amino-6-[2-naphthylthio]quinazoline is unique due to the presence of both the amino and naphthylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for scientific research.

Properties

52979-15-4

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

6-naphthalen-2-ylsulfanylquinazolin-4-amine

InChI

InChI=1S/C18H13N3S/c19-18-16-10-15(7-8-17(16)20-11-21-18)22-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21)

InChI Key

KFJVAFVCJWGTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=CN=C4N

Origin of Product

United States

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